

Application Notes and Protocols for BAY-405 in Mouse Models of Cancer

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Compound of Interest

Compound Name: BAY-405
Cat. No.: B15614765

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Introduction

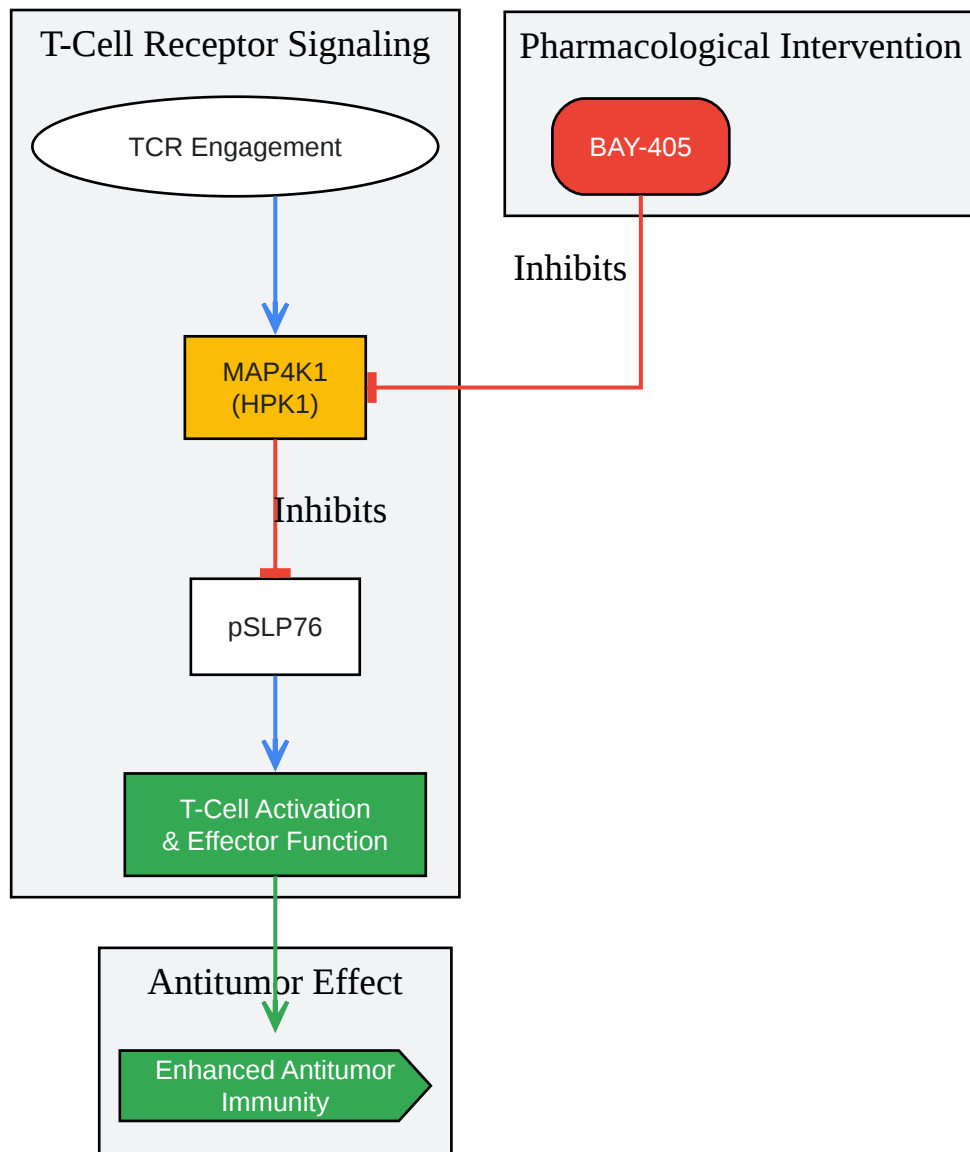
BAY-405 is a potent and selective, orally available small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2][3] MAP4K1, also known as Hematopoietic Progenitor Kinase 1 (HPK1), is a serine/threonine kinase that functions as an intracellular immune checkpoint, negatively regulating T-cell receptor (TCR) signaling.[2][4] In the tumor microenvironment, factors such as prostaglandin E2 (PGE2) and transforming growth factor-beta (TGFβ) can enhance MAP4K1 activity, leading to suppressed T-cell responses.[2] Pharmacological inhibition of MAP4K1 with **BAY-405** has been shown to enhance T-cell immunity, leading to T-cell-dependent antitumor efficacy in preclinical mouse models.[1][2] These notes provide detailed protocols and data for the utilization of **BAY-405** in murine cancer models.

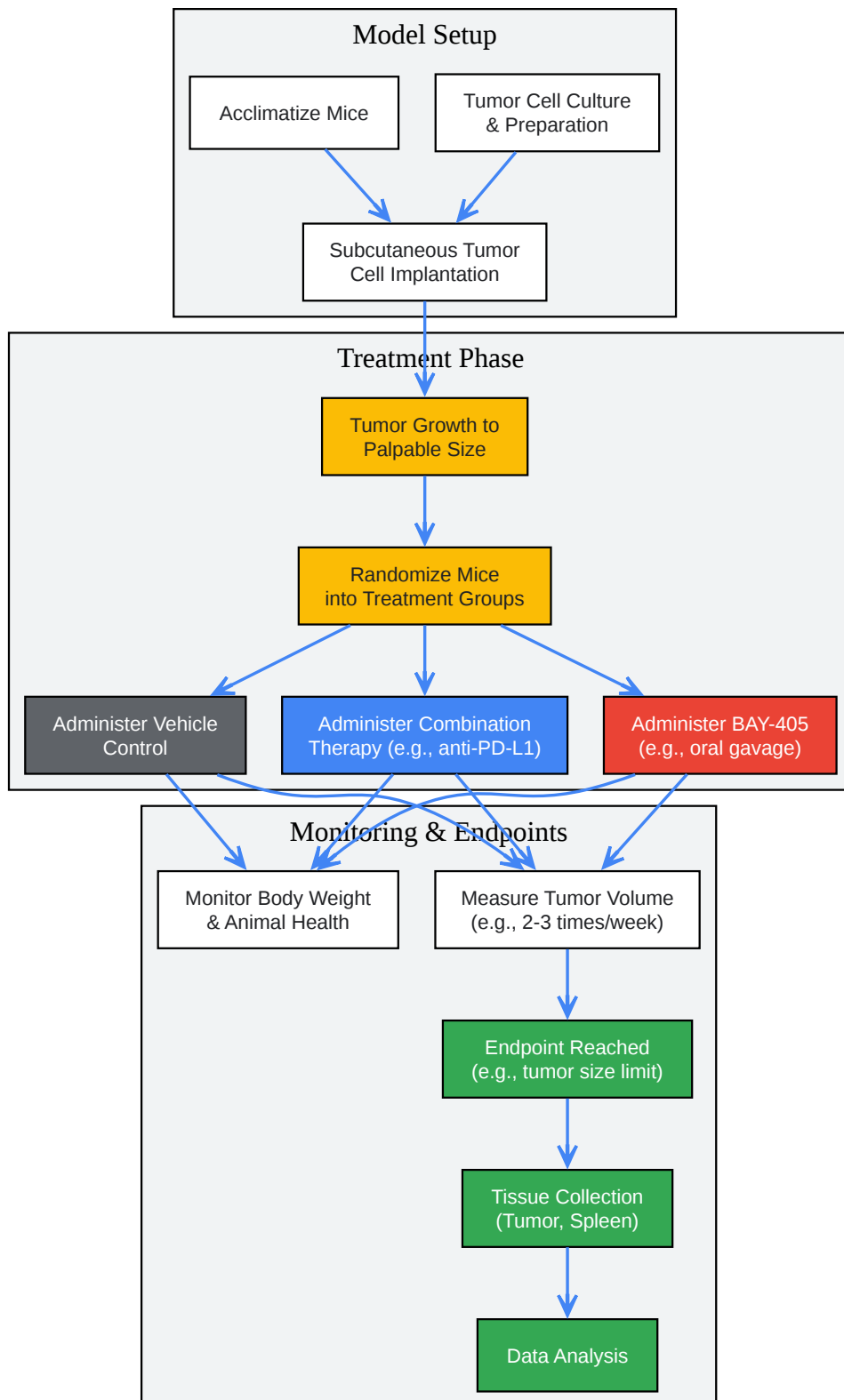
Mechanism of Action

BAY-405 is an ATP-competitive inhibitor of MAP4K1.[1] By blocking the kinase activity of MAP4K1, **BAY-405** prevents the downstream negative regulation of T-cell activation. This leads

to enhanced T-cell-mediated antitumor responses. A key pharmacodynamic biomarker of **BAY-405** activity is the reduction of phosphorylated SLP76 (pSLP76) in T-cells.[1]

Signaling Pathway of BAY-405 Action





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References

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- [2. Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
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